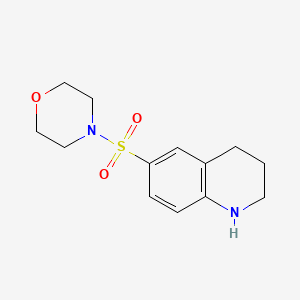

6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline” is a derivative of Morpholine-4-sulfonyl chloride . Morpholine-4-sulfonyl chloride is a halogenated organic compound that has been used as an anticancer agent and has shown potent antibacterial activity against human pathogens .

Synthesis Analysis

The synthesis of morpholines has seen significant progress recently. They are commonly synthesized from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of Morpholine-4-sulfonyl chloride, a related compound, is given by the Inchi Code1S/C4H8ClNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 . The molecular weight is 185.63 . Chemical Reactions Analysis

Morpholine derivatives have been found in biologically active molecules and pharmaceuticals . They have been synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis of these compounds often involves transition metal catalysis .Physical And Chemical Properties Analysis

Morpholine-4-sulfonyl chloride, a related compound, is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molecular weight of 185.63 g/mol . It has a boiling point of 300℃ and a density of 1.53 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline is extensively studied for its potential in pharmaceutical development. Its unique chemical structure allows it to act as a scaffold for the synthesis of various bioactive compounds. Researchers are exploring its use in developing new drugs for treating diseases such as cancer, bacterial infections, and neurological disorders .

Proteomics Research

This compound is used in proteomics research, particularly in the study of protein interactions and functions. Its ability to bind to specific proteins makes it a valuable tool for identifying and characterizing protein complexes. This application is crucial for understanding cellular processes and developing targeted therapies .

Chemical Synthesis

In the field of chemical synthesis, 6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline serves as an intermediate for synthesizing more complex molecules. Its reactivity and stability make it an ideal candidate for creating a variety of chemical compounds used in different industries, including pharmaceuticals and agrochemicals .

Safety and Hazards

Morpholine-4-sulfonyl chloride is considered hazardous. It is known to cause irritation to the eyes, skin, nose, and respiratory system . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

Eigenschaften

IUPAC Name |

4-(1,2,3,4-tetrahydroquinolin-6-ylsulfonyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c16-19(17,15-6-8-18-9-7-15)12-3-4-13-11(10-12)2-1-5-14-13/h3-4,10,14H,1-2,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMNGGDTVUTTBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2471072.png)

![Ethyl 4-{[(2Z)-2-[(6-methylpyridin-2-YL)imino]-4-oxo-1,3-thiazolidin-5-YL]methyl}benzoate](/img/structure/B2471078.png)

![2,2,2-trifluoro-N-[1-(6-fluoropyridine-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B2471087.png)

![1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2471088.png)

![2-Chloro-1-spiro[2.5]octan-2-ylethanone](/img/structure/B2471089.png)